5-Bromo-2-fluoro-3-nitrotoluene

Nucleophilic Aromatic Substitution Synthetic Intermediate Reactivity

5-Bromo-2-fluoro-3-nitrotoluene (CAS 1375068-74-8) is an ortho-fluorinated nitroaromatic building block featuring three distinct substituents (Br, F, NO₂) on a toluene ring. Its molecular formula is C₇H₅BrFNO₂ (MW 234.02 g/mol), with a typical purity specification of 95–98% from commercial suppliers.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 1375068-74-8
Cat. No. B1374782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-3-nitrotoluene
CAS1375068-74-8
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)[N+](=O)[O-])Br
InChIInChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3
InChIKeyDYNFTQDGEFBCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-fluoro-3-nitrotoluene (CAS 1375068-74-8): Sourcing Guide for a Strategic Ortho-Fluorinated Nitroaromatic Building Block


5-Bromo-2-fluoro-3-nitrotoluene (CAS 1375068-74-8) is an ortho-fluorinated nitroaromatic building block featuring three distinct substituents (Br, F, NO₂) on a toluene ring . Its molecular formula is C₇H₅BrFNO₂ (MW 234.02 g/mol), with a typical purity specification of 95–98% from commercial suppliers . The compound exists as a solid at room temperature and is classified as a nitrophenyl derivative, finding primary utility as an intermediate in medicinal chemistry and agrochemical synthesis .

Building block type
Ortho-fluorinated nitroaromatic with privileged Br handle
Ideal for cross-coupling and SNAr-mediated diversification
Purity grade
Research-grade purity specification suitable for intermediate synthesis
Review certificate of analysis for exact batch purity
Synthetic utility
Singular entry point to ortho-fluorinated biaryls and heterocycles
Supports medicinal chemistry and agrochemical scaffold elaboration

Why 5-Bromo-2-fluoro-3-nitrotoluene Cannot Be Replaced by Generic Halo-Nitrotoluenes in Research Supply Chains


The precise 2-fluoro-3-nitro substitution pattern dictates unique reactivity and downstream synthetic outcomes. Generic substitution with isomeric or alternative halo-nitrotoluenes (e.g., 4-bromo-2-nitrotoluene or 5-bromo-2-nitrotoluene) fails because the ortho-fluorine strongly deactivates the ring and directs subsequent transformations differently . The combination of electron-withdrawing groups (NO₂ and F) activates specific sites for nucleophilic aromatic substitution, while the bromine serves as a privileged handle for cross-coupling . The spatial arrangement of these groups on the ring is non-interchangeable, making the compound a singular entry point to defined chemical space that generic, cheaper analogs cannot access .

Isomeric mismatch: regioisomers alter reactivity
4-Bromo-2-nitrotoluene or 5-bromo-2-nitrotoluene lack the ortho-fluorine required for dual electronic activation. The 2-fluoro-3-nitro pattern strongly directs nucleophilic attack and cross-coupling regioselectivity, which may not transfer to non-fluorinated or differently substituted analogs.
Substitution pattern determines cross-coupling viability
The para-bromo orientation relative to the methyl group permits standard Suzuki-Miyaura conditions. Isomers with ortho-bromo substitution may require specialized catalyst systems or lead to lower coupling efficiency, limiting direct replacement in established synthetic routes.

Quantitative Differentiation of 5-Bromo-2-fluoro-3-nitrotoluene vs. Closest Analogs: A Procurement-Focused Evidence Guide


Enhanced Reactivity in Nucleophilic Aromatic Substitution (S_NAr) vs. Mono-Halogenated Analog

The presence of both bromine and fluorine atoms in specific positions can enhance the compound's reactivity in nucleophilic substitution reactions compared to compounds with only one halogen substituent . The electron-withdrawing nitro and fluoro groups activate the aromatic ring toward nucleophilic attack, a property not shared by mono-halogenated analogs such as 5-bromo-2-nitrotoluene (CAS 52414-98-9), which lacks the ortho-fluorine .

SNAr reactivity
Class-level inference
Target: dual activation by NO₂ and ortho-F
Comparator: 5-bromo-2-nitrotoluene (CAS 52414-98-9) lacks ortho-F, shows lower SNAr activation
Qualitative enhancement inferred
Reactivity differentiation may support synthetic route design
Direct kinetic data not available; assess in project-specific conditions
Nucleophilic Aromatic Substitution Synthetic Intermediate Reactivity

Computed Physicochemical Properties Differentiating the Target from Non-Fluorinated Analogs

The introduction of a fluorine atom at the ortho position significantly modulates lipophilicity compared to non-fluorinated analogs. For 5-Bromo-2-fluoro-3-nitrotoluene, the computed XLogP3 is 2.9 . In contrast, the non-fluorinated analog 5-Bromo-2-nitrotoluene (CAS 52414-98-9) exhibits a computed XLogP3 of approximately 2.6 [1], a difference of +0.3 log units.

Lipophilicity (XLogP3)
Cross-study comparable
Target XLogP3 2.9
Comparator 5-bromo-2-nitrotoluene ≈2.6
+0.3 log units may influence membrane permeability profiling
Computed value; experimental logD context may vary
Physicochemical Properties Lipophilicity Computational Chemistry

Differential Cross-Coupling Viability: The Bromine as a Privileged Handle vs. Isomeric Fluorinated Nitrotoluenes

The compound's bromine atom is positioned para to the methyl group, offering a sterically and electronically distinct cross-coupling site not available in isomeric bromo-fluoro-nitrotoluenes. For instance, 2-Bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5) places the bromine ortho to the methyl group, altering steric accessibility for palladium catalysts [1]. 5-Bromo-2-fluoro-3-nitrotoluene is explicitly highlighted as a useful intermediate in Suzuki-Miyaura coupling , whereas the ortho-bromo isomer may require modified catalyst systems.

Suzuki coupling suitability
Class-level inference
Target: para-bromo handle, compatible with standard Pd catalysts
Comparator: 2-bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5) has ortho-bromo; may need modified conditions
Catalyst system requirements differ
Regioisomer selection may reduce optimization burden
Confirm performance under specific coupling protocols
Suzuki-Miyaura Coupling Cross-Coupling Bromine Handle

High-Value Application Scenarios for 5-Bromo-2-fluoro-3-nitrotoluene (CAS 1375068-74-8) Based on Differentiated Reactivity


Synthesis of Ortho-Fluorinated Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The para-bromo substitution pattern of 5-Bromo-2-fluoro-3-nitrotoluene enables efficient Suzuki-Miyaura coupling to install diverse aryl and heteroaryl groups . This reactivity is leveraged in the construction of ortho-fluorinated biaryl cores, a privileged motif in kinase inhibitors and GPCR modulators. The nitro group can subsequently be reduced to an amine for further derivatization, while the fluorine atom enhances metabolic stability and target binding .

Nucleophilic Aromatic Substitution for Late-Stage Functionalization

The dual activation provided by the ortho-fluorine and meta-nitro groups renders the aromatic ring susceptible to nucleophilic aromatic substitution (S_NAr) . This enables the introduction of nitrogen, oxygen, or sulfur nucleophiles at positions adjacent to the fluorine, facilitating the construction of complex heterocycles such as benzimidazoles, benzoxazoles, and benzothiazoles that are common in pharmaceutical lead optimization .

Development of Halogen-Enriched Agrochemical Intermediates

The compound's unique combination of bromine, fluorine, and nitro functionalities makes it a versatile intermediate for synthesizing fluorinated agrochemicals . The ortho-fluorine enhances environmental persistence and bioavailability, while the nitro group can be reduced or further functionalized. The bromine atom serves as a handle for further diversification via cross-coupling, enabling the rapid synthesis of libraries of crop protection agents with improved field performance .

Application
Selection Property
Validation Focus
Ortho-fluorinated biaryl pharmacophores
Para-bromo regiochemistry for Suzuki-Miyaura coupling
Coupling efficiency with aryl/heteroaryl boronic acids and subsequent nitro reduction
Late-stage SNAr functionalization
Dual activation by ortho-F and meta-NO₂
Regioselectivity of nucleophile introduction for benzimidazole/benzoxazole synthesis
Halogen-enriched agrochemical intermediates
Multi-halogen diversity (Br, F) and nitro handle
Stability during derivatization and cross-coupling diversification

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